6-Ethoxy-2-methyl-1,3-benzothiazole

説明

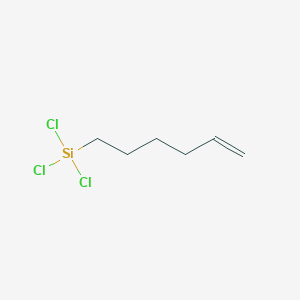

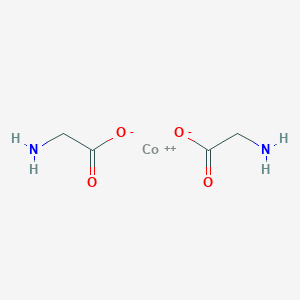

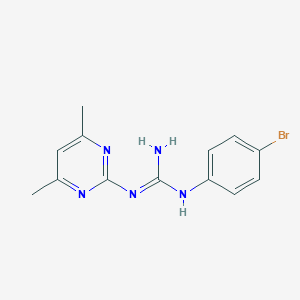

6-Ethoxy-2-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C10H11NOS and a molecular weight of 193.27 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 6-Ethoxy-2-methyl-1,3-benzothiazole, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of compounds possessing the benzothiazole heterocycle was synthesized starting from 6-ethoxy-2-mercaptobenzothiazole by alkylation with ethyl chloroacetate, hydrazinolysis, cyclization with carbon disulfide, and finally, S-acylation .Molecular Structure Analysis

The molecule is planar with a C=S double bond . The InChI code for 6-Ethoxy-2-methyl-1,3-benzothiazole is 1S/C10H11NOS/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis

6-Ethoxy-2-methyl-1,3-benzothiazole is a solid substance . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Anticancer Activity

6-Ethoxy-2-methyl-1,3-benzothiazole: has been studied for its potential as an anticancer agent. Benzothiazole derivatives have shown activity against various cancer cell lines, including breast, ovarian, renal, lung, and colon cancer cells . The compound’s ability to interfere with cellular mechanisms that are vital for cancer cell survival makes it a promising candidate for further research in oncology.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial properties. It has been tested against a range of bacteria and fungi, including Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , Klebsiella pneumoniae , Candida albicans , and various species of Aspergillus and Penicillium . Its effectiveness against these organisms suggests its potential use in developing new antimicrobial therapies.

Enzyme Inhibition

In biochemical research, 6-Ethoxy-2-methyl-1,3-benzothiazole is used as an inhibitor of certain enzymes. For instance, it has been used to inhibit enzymes like aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes . This application is crucial for understanding enzyme functions and for the development of drugs that target specific enzymes.

Fluorescence Materials

The benzothiazole ring system is known for its application in fluorescence materials due to its electronic properties. Derivatives of benzothiazole, including 6-Ethoxy-2-methyl-1,3-benzothiazole , can be used in the synthesis of compounds that exhibit fluorescence . These materials have applications in bioimaging and as sensors.

Electroluminescent Devices

Benzothiazoles are also utilized in the field of electroluminescence. Compounds like 6-Ethoxy-2-methyl-1,3-benzothiazole can be incorporated into electroluminescent devices, which are used in various types of displays and lighting systems . The development of such devices is significant for advancing technology in consumer electronics.

Pharmaceutical Applications

Lastly, 6-Ethoxy-2-methyl-1,3-benzothiazole plays a role in the pharmaceutical industry. It is used in the synthesis of active pharmaceutical ingredients and as a reagent in the preparation of compounds with medicinal properties, such as kinase inhibitors . Its versatility in drug synthesis makes it a valuable compound in medicinal chemistry.

将来の方向性

作用機序

Target of Action

6-Ethoxy-2-methyl-1,3-benzothiazole is a compound that has been used in the synthesis of active pharmaceutical ingredients . It has been found to have antimicrobial properties, with a strong action against different microbial species

Mode of Action

It has been suggested that the compound may interact with its targets through a chelation phenomenon . This involves the formation of a complex between the compound and a metal ion within the target cell, which can disrupt normal cellular processes and lead to cell death .

Biochemical Pathways

Given its antimicrobial properties, it is likely that the compound interferes with essential biochemical pathways in microbial cells, leading to their death .

Result of Action

The result of the action of 6-Ethoxy-2-methyl-1,3-benzothiazole is the inhibition of microbial growth. The compound has been found to have strong antimicrobial activity, with high activities observed against both Gram-positive and Gram-negative bacteria, as well as against certain fungal species .

特性

IUPAC Name |

6-ethoxy-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRZJVQWLOOWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301279 | |

| Record name | 6-ethoxy-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2-methyl-1,3-benzothiazole | |

CAS RN |

18879-72-6 | |

| Record name | 6-Ethoxy-2-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-ethoxy-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)

![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)